molecular formula C9H10N4O3S B8371607 ethyl 4-methyl-2-(5-oxo-1H-1,2,4-triazol-4(5H)-yl)thiazole-5-carboxylate

ethyl 4-methyl-2-(5-oxo-1H-1,2,4-triazol-4(5H)-yl)thiazole-5-carboxylate

Cat. No. B8371607
M. Wt: 254.27 g/mol
InChI Key: BSBGZZSJMDBYFO-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(5-oxo-1H-1,2,4-triazol-4(5H)-yl)thiazole-5-carboxylate is a useful research compound. Its molecular formula is C9H10N4O3S and its molecular weight is 254.27 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C9H10N4O3S

Molecular Weight

254.27 g/mol

IUPAC Name

ethyl 4-methyl-2-(5-oxo-1H-1,2,4-triazol-4-yl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H10N4O3S/c1-3-16-7(14)6-5(2)11-9(17-6)13-4-10-12-8(13)15/h4H,3H2,1-2H3,(H,12,15)

InChI Key

BSBGZZSJMDBYFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C=NNC2=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl 2-(hydrazinecarboxamido)-4-methylthiazole-5-carboxylate (0.50 g, 2.05 mmol), trimethyl orthoformate (0.25 mL, 2.28 mmol) and p-toluenesulfonic acid monohydrate (10 mg) in methanol (10 mL) was subjected to microwave irradiation for 10 minutes at 90° C. (30 psi). The solvent was removed in vacuo and the residue was suspended in dichloromethane. The solid was collected by filtration, washed with saturated sodium bicarbonate and water, and dried to afford the title compound in 73% yield (0.38 g): 1H NMR (300 MHz, DMSO-d6) δ 8.33 (s, 1H), 4.32 (q J=6.9 Hz, 2H), 2.68 (s, 3H), 1.35 (t, J=6.9 Hz, 3H); MS (ES+) m/z 255.2 (M+1).
Name
ethyl 2-(hydrazinecarboxamido)-4-methylthiazole-5-carboxylate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
73%

Synthesis routes and methods II

Procedure details

To a 2-neck round bottom flask (1 L) equipped with a mechanical stirrer was added ethyl 2-(hydrazinecarboxamido)-4-methylthiazole-5-carboxylate (42.00 g, 172.00 mmol) in anhydrous triethyl orthoformate (393 mL). The yellow reaction mixture was heated at 95° C. for 2 h, and then cooled to ambient temperature. The precipitate was filtered and washed with cold methanol (100 mL) to afford the title compound as a colourless solid (34.9 g, 80%): mp 165-167° C.; 1H NMR (300 MHz, DMSO-d6) δ 12.94 (br, 1H), 9.09 (s, 1H), 4.64 (t, J=7.1 Hz, 2H), 2.98 (s, 3H), 1.67 (t, J=7.1 Hz, 3H); 13C NMR (75 MHz, DMSO-d6) δ 162.3, 157.1, 154.5, 152.3, 133.6, 118.4, 61.9, 17.7, 14.9; MS (ES+) m/z 255.0 (M+1).
Name
ethyl 2-(hydrazinecarboxamido)-4-methylthiazole-5-carboxylate
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
393 mL
Type
reactant
Reaction Step One
Yield
80%

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